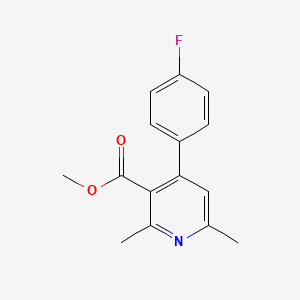

Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

Description

Contextualization of Nicotinate (B505614) Derivatives in Academic Chemistry

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives, collectively referred to as nicotinates, represent a cornerstone of heterocyclic chemistry. The pyridine (B92270) ring, the core of the nicotinate scaffold, is a prevalent feature in a multitude of biologically active molecules, both natural and synthetic. In academic and industrial research, nicotinate derivatives are extensively explored due to their diverse pharmacological activities. They are integral to the development of new therapeutic agents. The versatility of the pyridine ring allows for a wide range of chemical modifications, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired biological effects.

Overview of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine atoms into organic molecules has become a powerful strategy in modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological characteristics of a compound. Fluorination can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins. Consequently, a significant number of commercially successful pharmaceuticals and agrochemicals contain fluorine. The strategic incorporation of a fluorinated phenyl group, as seen in the subject compound, is a common tactic to modulate a molecule's properties for specific applications.

Identification of Knowledge Gaps and Rationale for In-depth Study of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

Despite the well-established importance of both nicotinate and fluorinated aromatic scaffolds, a comprehensive review of the scientific literature reveals a notable scarcity of research specifically dedicated to Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate. While its existence is confirmed in chemical databases with a registered CAS number of 122252-67-9, detailed studies on its synthesis, characterization, and potential applications are conspicuously absent. cymitquimica.comaablocks.comcymitquimica.combldpharm.com

This lack of specific data presents a clear knowledge gap. The structure of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate is analogous to a class of compounds known as 1,4-dihydropyridines (DHPs), which are widely recognized for their activity as calcium channel blockers. researchgate.netnih.gov The synthesis of this nicotinate likely proceeds through the aromatization of a Hantzsch-synthesized dihydropyridine (B1217469) precursor. wikipedia.orgdbpedia.orgorganic-chemistry.org The Hantzsch reaction is a classic multi-component reaction used to produce dihydropyridines, which can then be oxidized to the corresponding pyridines. nih.govmdpi.com

Given the pharmacological pedigree of both the nicotinate core and the fluorophenyl group, a detailed investigation into the properties of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate is highly warranted. Such a study would not only fill the existing void in the scientific literature but also potentially unveil a new compound with valuable applications in medicinal chemistry or materials science. A thorough characterization of its biological activity and physical properties could pave the way for its use as a lead compound in drug discovery programs or as a building block for novel functional materials.

Interactive Data Table: Properties of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

| Property | Value | Source |

| CAS Number | 122252-67-9 | cymitquimica.comaablocks.comcymitquimica.combldpharm.com |

| Molecular Formula | C15H14FNO2 | |

| Molecular Weight | 259.28 g/mol | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-fluorophenyl)-2,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-9-8-13(11-4-6-12(16)7-5-11)14(10(2)17-9)15(18)19-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOSNDLZHFVRMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)C(=O)OC)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4 4 Fluorophenyl 2,6 Dimethylnicotinate

Historical Development of Nicotinate (B505614) and Dihydropyridine (B1217469) Synthesis

The foundation for the synthesis of the 1,4-dihydropyridine (B1200194) core structure was laid in 1881 by German chemist Arthur Rudolf Hantzsch. frontiersin.orgwikipedia.org His work, first published in 1882, described a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgnih.govdrugfuture.comacs.orgthermofisher.com This multi-component reaction, now famously known as the Hantzsch dihydropyridine synthesis, produces dialkyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylates, often referred to as Hantzsch esters. wikipedia.orgnih.govacs.org

The initial products of the Hantzsch reaction are 1,4-dihydropyridines. wikipedia.orgacs.org The corresponding aromatic pyridine (B92270) (nicotinate) derivatives can be obtained through a subsequent oxidation step, a process driven by the stability gained from aromatization. wikipedia.org Common oxidizing agents used for this dehydrogenation include nitric acid, chromium trioxide, and potassium permanganate. wikipedia.org

The classical Hantzsch method, while groundbreaking, often suffered from drawbacks such as long reaction times, harsh conditions, and modest yields. wikipedia.orgtandfonline.com This spurred the development of numerous modified and improved synthetic strategies over the last century to access these valuable heterocyclic compounds more efficiently. nih.govacs.org The relative ease of the Hantzsch synthesis, however, has allowed for the preparation of a vast library of derivatives, facilitating systematic studies of their chemical and biological properties. acs.org

Exploration of Novel Reaction Pathways for Compound Generation

The quest for more efficient, selective, and sustainable methods to synthesize 1,4-dihydropyridine and nicotinate derivatives, including Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, has led to the exploration of innovative reaction pathways. These modern approaches focus on improving yields, reducing reaction times, and simplifying purification processes through multicomponent reactions and advanced catalytic systems.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. nih.govacs.org The Hantzsch synthesis is a classic example of an MCR and remains the most prevalent method for assembling the 1,4-dihydropyridine scaffold. nih.govijcrt.orgmdpi.com This one-pot reaction typically involves the condensation of an aldehyde (such as 4-fluorobenzaldehyde (B137897) for the target compound), a β-ketoester, and a source of ammonia. frontiersin.orgnih.gov

The reaction is believed to proceed through the formation of key intermediates: a chalcone (B49325) and an enamine, which then undergo cyclization to generate the final 1,4-dihydropyridine product. frontiersin.orgwikipedia.org The mechanism can be influenced by the specific reactants and conditions used. wikipedia.org Modern Hantzsch-like reactions leverage various catalysts and conditions to improve efficiency. For instance, studies have shown that using ceric ammonium nitrate (B79036) (CAN) as a catalyst at room temperature in solvent-free conditions can produce high yields of 1,4-DHP derivatives in a short time. royalsocietypublishing.orgnih.gov

These one-pot procedures offer significant advantages over traditional multi-step syntheses by reducing the need for intermediate isolation, minimizing solvent waste, and saving time and resources. tandfonline.comijcrt.org

The evolution of the Hantzsch reaction has been heavily influenced by the development of novel catalysts that increase reaction rates, improve yields, and allow for milder reaction conditions. Both transition metal-based catalysts and organocatalysts have been successfully employed.

A variety of transition metal-based catalysts have been developed to enhance the efficiency of dihydropyridine synthesis. These catalysts often function as Lewis acids, activating the carbonyl groups of the reactants and facilitating the key condensation steps. frontiersin.org Heterogeneous catalysts, which are in a different phase from the reactants, have gained significant attention due to their ease of separation and recyclability. frontiersin.org

Examples of effective metal-based catalysts include:

Iron-based catalysts : Catalysts like FePO₄ and Fe₂O₃/ZrO₂ have been used to promote the synthesis of 1,4-dihydropyridines, offering good yields and environmentally friendly profiles. frontiersin.org

Cobalt and Nickel catalysts : Magnetic nanoparticles functionalized with cobalt(II) or nickel ferrite-based catalysts have demonstrated high efficacy and can be easily recovered using an external magnetic field. frontiersin.org

Zirconium-based systems : Zirconia (ZrO₂) and its composites serve as robust solid acid catalysts for this transformation. frontiersin.org

Ceric Ammonium Nitrate (CAN) : CAN has proven to be a powerful and efficient catalyst for the solvent-free synthesis of 1,4-DHP derivatives at room temperature, leading to excellent yields in short reaction times. ijcrt.orgroyalsocietypublishing.orgnih.gov

| Catalyst | Key Features | Typical Yield | Reference |

|---|---|---|---|

| Fe₂O₃/ZrO₂ | Heterogeneous, prepared by wet impregnation | High | frontiersin.org |

| CoFe₂O₄@SiO₂-NH₂-Co(II) | Magnetic, recyclable, sustainable | up to 96% | frontiersin.org |

| Ceric Ammonium Nitrate (CAN) | Efficient, solvent-free conditions, room temperature | Good to excellent | royalsocietypublishing.orgnih.gov |

| NiFe₂O₄-SiO₂@SO₃H | Heterogeneous, acidic catalyst | High | frontiersin.org |

In recent years, organocatalysis—the use of small, metal-free organic molecules to catalyze reactions—has emerged as a powerful tool in organic synthesis, including the production of dihydropyridines. acs.org These catalysts are often cheaper, less toxic, and more environmentally benign than their metal-based counterparts. derpharmachemica.com

Several types of organocatalysts have been successfully applied to the Hantzsch reaction and its variations:

Guanidine hydrochloride : This inexpensive, readily available, and eco-friendly compound has been shown to effectively catalyze the one-pot synthesis of novel dihydropyridine derivatives. derpharmachemica.com

Chiral Phosphoric Acids : For asymmetric synthesis, chiral Brønsted acids like BINOL-derived phosphoric acids have been used to produce enantiomerically enriched polyhydroquinolines via a Hantzsch reaction, achieving good yields and excellent enantioselectivity. nih.gov

Cinchona alkaloids : These natural product-derived catalysts have been employed in the enantioselective synthesis of highly substituted chiral 1,4-dihydropyridines, demonstrating the potential for creating optically active compounds. acs.org

The development of asymmetric organocatalytic methods is particularly significant, as it provides access to chiral 1,4-dihydropyridine derivatives, which is a rapidly growing area of research. acs.orgnih.govnih.gov

| Catalyst Type | Example | Application | Reference |

|---|---|---|---|

| Guanidine Salt | Guanidine hydrochloride | One-pot synthesis of dihydropyridines | derpharmachemica.com |

| Chiral Phosphoric Acid | BINOL-phosphoric acid | Enantioselective four-component Hantzsch reaction | nih.gov |

| Cinchona Alkaloid | Bis-cinchona catalyst | Enantioselective synthesis of chiral 1,4-dihydropyridines | acs.org |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of dihydropyridines has been an active area for the application of these principles. frontiersin.orgnih.gov

Key green chemistry strategies employed in the synthesis of 1,4-dihydropyridines include:

Use of Green Solvents : Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Researchers have successfully used more environmentally benign solvents like water, ethanol (B145695), or aqueous ethanol mixtures. frontiersin.orgwikipedia.orgtandfonline.com Performing the reaction in aqueous micelles has also been shown to be effective. wikipedia.org

Solvent-Free Reactions : One of the most effective green approaches is to eliminate the solvent entirely. Many modern procedures for Hantzsch synthesis are conducted under solvent-free, or "neat," conditions, which simplifies work-up, reduces waste, and lowers costs. ijcrt.orgroyalsocietypublishing.orgnih.gov

Energy Efficiency : Microwave irradiation has been employed as an alternative energy source to conventional heating. nih.govmdpi.com Microwave-assisted synthesis often leads to dramatic reductions in reaction times and can improve yields. nih.gov Ultrasonic irradiation has also been used to accelerate the reaction. wikipedia.org

Use of Recyclable Catalysts : The development of heterogeneous and magnetic catalysts allows for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles, which is both economically and environmentally advantageous. frontiersin.orgnih.gov

Catalyst-Free Methods : In some cases, the Hantzsch reaction can be performed efficiently without any catalyst, for instance, by heating the reactants in a sealed vessel with water, further simplifying the process and improving its green profile. tandfonline.comacs.org

These green methodologies not only make the synthesis of compounds like Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate more sustainable but also often lead to more efficient and economical processes. nih.govroyalsocietypublishing.org

Catalyst Development for Enhanced Reaction Efficiency

Optimization of Reaction Conditions and Yields

The classical Hantzsch synthesis, a one-pot condensation of an aldehyde (in this case, 4-fluorobenzaldehyde), a β-ketoester (methyl acetoacetate), and a nitrogen donor (like ammonia or ammonium acetate), is the foundational method for assembling the dihydropyridine precursor to the target nicotinate. wikipedia.orgorganic-chemistry.org However, traditional protocols often suffer from long reaction times, harsh conditions, and modest yields. wikipedia.org Consequently, significant research has been dedicated to optimizing these conditions.

The choice of solvent plays a critical role in the efficiency of the Hantzsch synthesis. While classic approaches often utilize ethanol or methanol, modern methodologies have explored a range of solvents to improve yields and reaction rates. wikipedia.org The solubility of reactants and intermediates, as well as the solvent's ability to facilitate key steps like enamine formation and cyclization, are crucial factors.

Studies on analogous 4-aryl-1,4-dihydropyridine syntheses have demonstrated the benefits of various solvent systems. For instance, the use of aqueous micelles has been shown to significantly enhance reaction yields compared to conventional organic solvents like methanol, ethanol, or THF. wikipedia.org Solvent-free conditions, often in conjunction with catalysts, have also proven effective, offering environmental benefits and operational simplicity. researchgate.net In some cases, increasing the ionizing power of the solvent can influence the reaction mechanism, although this is more relevant for subsequent reactions of the synthesized molecule. hilarispublisher.com

The following table summarizes the effect of different solvents on the yield of a model Hantzsch reaction for a related 4-aryl dihydropyridine.

| Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Ethanol (reflux) | None (Classical) | Moderate | researchgate.net |

| Aqueous Micelles (SDS, 0.1M) | p-Toluenesulfonic acid (PTSA) | >90 | wikipedia.org |

| Solvent-free (110 °C) | Ammonium acetate | High | researchgate.net |

| Water (reflux) | Fe3O4@Phen@Cu | High | jsynthchem.com |

This table is illustrative of general trends in Hantzsch synthesis for related compounds.

Temperature is a key parameter in controlling the rate of the Hantzsch synthesis. Traditionally, these reactions are conducted at the reflux temperature of the solvent used. researchgate.net However, the application of microwave irradiation has emerged as a powerful tool for accelerating the synthesis, often leading to dramatically reduced reaction times and improved yields. organic-chemistry.org Microwave heating can promote efficient and uniform heating of the reaction mixture.

For the synthesis of related 1,4-dihydropyridines, optimizing the temperature is crucial. For instance, in a catalyzed reaction, it was found that increasing the temperature beyond 60°C did not improve the yield or shorten the reaction time, indicating an optimal temperature range for efficiency. jsynthchem.com

The influence of pressure is less commonly a primary focus for the Hantzsch synthesis itself, which is typically run at atmospheric pressure. However, pressure can become a significant factor in subsequent modifications or in specific reaction setups designed to control the state of volatile reactants or solvents.

The data below illustrates the impact of temperature on a model Hantzsch reaction yield.

| Temperature (°C) | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Room Temperature | Ceric ammonium nitrate (CAN), solvent-free | High | wikipedia.org |

| 50 | Microwave, Methanol | 75-90 | mdpi.com |

| 60 | Fe3O4@Phen@Cu, Water | High | jsynthchem.com |

| Reflux (Ethanol) | Classical Hantzsch | Moderate | researchgate.net |

This table presents generalized data for analogous Hantzsch syntheses.

Control of Stereochemistry and Regioselectivity in Compound Formation

The structure of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate features a specific arrangement of substituents on the pyridine ring. The control of regioselectivity and, where applicable, stereochemistry is paramount in its synthesis.

The regiochemistry of the final nicotinate ester is determined by the choice of starting materials in the Hantzsch synthesis. The use of methyl acetoacetate (B1235776) ensures the placement of a methyl group at C2 and a methoxycarbonyl group at C3 (and vice versa at C6 and C5) of the initial dihydropyridine ring. The symmetrical nature of the other two components (4-fluorobenzaldehyde and ammonia) with respect to the forming heterocycle leads to a symmetrical dihydropyridine intermediate. Subsequent aromatization yields the desired 2,6-dimethyl-3,5-dicarboxylate structure, which upon selective hydrolysis and decarboxylation (if required) would lead to the final nicotinate. The inherent mechanism of the Hantzsch reaction with these specific precursors provides excellent regiocontrol for this substitution pattern.

While the final nicotinate product is achiral, the intermediate 1,4-dihydropyridine possesses a stereocenter at the C4 position. The classical Hantzsch synthesis produces a racemic mixture of this intermediate. nih.gov The development of asymmetric methods to control the stereochemistry at this position is a significant area of research, particularly for creating chiral drug candidates. nih.gov Methodologies for achieving enantiopure 1,4-dihydropyridines include the use of chiral auxiliaries, organocatalysis, and enzymatic resolutions. nih.gov

Organocatalytic methods, employing chiral amines or their derivatives, have shown considerable promise in promoting the enantioselective synthesis of chiral 1,4-dihydropyridines. nih.gov For example, cinchona alkaloid-derived catalysts can activate the reaction to produce highly substituted 1,4-dihydropyridines with good enantioselectivity. nih.gov

The following table provides an overview of strategies for stereochemical control in the synthesis of related chiral 1,4-dihydropyridines.

| Method | Chiral Source | Typical Outcome | Reference |

|---|---|---|---|

| Chiral Auxiliary | Covalently attached chiral group | Diastereoselective synthesis | nih.gov |

| Organocatalysis | Chiral amine catalysts (e.g., cinchona alkaloids) | Enantioselective synthesis | nih.gov |

| Enzymatic Resolution | Lipases, proteases | Kinetic resolution of racemates | nih.gov |

| Asymmetric Transfer Hydrogenation | Chiral catalyst | Enantioselective reduction | nih.gov |

This table outlines general approaches for achieving stereocontrol in the synthesis of chiral 1,4-dihydropyridine analogs.

Mechanistic Investigations of Chemical Transformations Involving the Compound

Elucidation of Proposed Reaction Mechanisms for Compound Synthesis

The synthesis of the precursor to Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, a 1,4-dihydropyridine (B1200194), is achieved via the Hantzsch synthesis. This reaction involves the condensation of an aldehyde (4-fluorobenzaldehyde), two equivalents of a β-ketoester (methyl acetoacetate), and a nitrogen donor like ammonia (B1221849). organic-chemistry.org The initial product, a 1,4-dihydropyridine, is then oxidized to yield the final aromatic pyridine (B92270) derivative. wikipedia.org The driving force for this final oxidation step is the formation of a stable aromatic pyridine ring. wikipedia.org

While specific isolation and characterization data for the intermediates in the synthesis of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate are not extensively reported in the literature, the mechanism of the Hantzsch synthesis is well-established and proceeds through several key intermediates. wikipedia.orgorganic-chemistry.org Early mechanistic studies using NMR spectroscopy have provided evidence for the formation of a chalcone (B49325) and an enamine as key intermediates. wikipedia.org

The proposed pathway involves two initial reactions occurring in parallel:

Knoevenagel Condensation: 4-fluorobenzaldehyde (B137897) reacts with one equivalent of methyl acetoacetate (B1235776) to form an α,β-unsaturated ketoester, often referred to as a chalcone-type intermediate. organic-chemistry.org

Enamine Formation: The second equivalent of methyl acetoacetate reacts with ammonia to form a vinylogous amide, or enamine. organic-chemistry.org

These two intermediates then react in a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring. rsc.org The sequence of these steps can be debated, and at least five different pathways have been proposed, which can be influenced by the specific reactants and reaction conditions. wikipedia.org

Table 1: Key Intermediates in the Hantzsch Synthesis

| Intermediate | Structure | Role in the Reaction |

|---|---|---|

| α,β-Unsaturated Ketoester | Electrophile in the Michael addition | |

| Enamine | Nucleophile in the Michael addition | |

| Michael Adduct | Product of the Michael addition, precursor to cyclization |

Note: The structures provided are generalized for the Hantzsch reaction.

For the Hantzsch-like reaction of aromatic amines, aromatic aldehydes, and ethyl propiolate, DFT calculations have shown that the reaction energy barriers and the configurations of key intermediates are crucial in determining the chemoselectivity between 1,4- and 1,2-dihydropyridine products. rsc.org It is proposed that tautomerism of an amine intermediate through a transition state plays a significant role in the reaction's progress. nih.gov

Kinetic studies specifically for the synthesis of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate have not been reported. However, for the related Hantzsch esters, kinetic isotope effect studies have been conducted to elucidate the mechanism of their subsequent reactions, such as hydride transfer. For instance, a deuterium (B1214612) kinetic isotope effect (KIE) value of 4.16 for the reduction of an enone by a Hantzsch ester indicates that the direct dissociation of the hydride from the C-4 position is the rate-limiting step in that particular reaction. princeton.edu The presence of a bulky phenyl group at the 4-position was found to decrease the reaction rate significantly. princeton.edu

Exploration of Subsequent Chemical Reactivity and Derivatization

The chemical reactivity of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate is primarily centered around the functional groups present in the molecule: the methyl ester and the pyridine ring.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, nicotinic acid, under acidic or basic conditions. drugbank.comkhanacademy.org This transformation is a common reaction for nicotinate (B505614) esters. drugbank.com The hydrolysis is thought to be mediated by nonspecific esterases in biological systems. drugbank.com The synthesis of methyl nicotinate itself is typically achieved through an esterification reaction of nicotinic acid with methanol, often catalyzed by a strong acid like sulfuric acid. chemicalbook.com

Oxidation/Reduction of the Pyridine Ring: The dihydropyridine precursor to Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate is readily oxidized to the aromatic pyridine. nih.gov This oxidation is a key step in the synthesis and is driven by the stability gained from aromatization. wikipedia.org Various oxidizing agents can be used for this purpose. wikipedia.org In biological systems, this oxidation is often carried out by cytochrome P-450 enzymes in the liver. wikipedia.orgnih.gov The 1,4-dihydropyridine structure is a synthetic analogue of NADH and can act as a reducing agent in various chemical reactions. nih.gov The reactivity of 4-aryl-1,4-dihydropyridines in oxidation reactions is highly dependent on the nature of the substituent at the 4-position. nih.gov

There is no specific literature detailing rearrangement reactions of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate. The stability of the aromatic pyridine ring generally makes it less prone to rearrangement under typical conditions. However, dihydropyridine systems can, in principle, undergo rearrangements, although this is not a commonly reported reaction pathway for this class of compounds.

Chemo-, Regio-, and Stereoselective Functionalization

The chemical reactivity of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, a dihydropyridine derivative, offers a rich landscape for selective functionalization. The presence of multiple reactive sites—including the dihydropyridine ring, the ester group, and the aromatic ring—necessitates precise control over reaction conditions to achieve desired chemical transformations. This section explores the principles of chemo-, regio-, and stereoselectivity in the functionalization of this compound, drawing upon established methodologies for analogous 1,4-dihydropyridine (1,4-DHP) systems.

Chemoselectivity in the context of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate primarily involves discriminating between the various functional groups. For instance, reactions can be directed to occur at the N-H bond of the dihydropyridine ring, the ester moiety, or the C=C double bonds within the ring, without affecting other parts of the molecule.

One key aspect of chemoselectivity is the selective oxidation of the dihydropyridine ring to the corresponding pyridine form, a common metabolic pathway for 1,4-DHP drugs. This transformation can be achieved using a variety of oxidizing agents. Conversely, reactions such as N-acylation or N-alkylation can be performed selectively at the nitrogen atom under basic conditions without altering the rest of the structure. Furthermore, chemo-enzymatic approaches, utilizing enzymes like lipases, can achieve selective hydrolysis or transesterification of the methyl ester group without affecting the dihydropyridine core. nih.govrsc.org Such enzymatic transformations are prized for their high selectivity and operation under mild conditions. nih.gov

Regioselectivity refers to the preferential reaction at one specific site within a functional group or on the dihydropyridine ring. The dihydropyridine ring of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate has several positions susceptible to attack, and controlling the regioselectivity of these reactions is crucial for synthesizing specific derivatives.

For example, in addition reactions to the C=C double bonds of the dihydropyridine ring, the regioselectivity is governed by both electronic and steric factors. The electron-withdrawing nature of the ester group and the electronic properties of the 4-aryl substituent influence the electron density around the double bonds, directing nucleophilic or electrophilic attack to a specific carbon atom.

A notable example of a regioselective reaction in similar systems is the Minisci-type acylation. This radical-based reaction allows for the introduction of an acyl group at a specific position of the heterocyclic ring, typically at the C4 position. While this position is already substituted in the target compound, analogous regioselective radical additions could potentially be directed to other positions on the ring under specific catalytic conditions.

The table below summarizes outcomes of regioselective reactions on related 1,4-dihydropyridine scaffolds, illustrating the principles that would apply to Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate.

| Reaction Type | Reagents | Position of Functionalization | Regioselectivity | Reference |

| Acylation | Acyl Radicals, Visible Light | C2/C6 positions on N-heterocycles | High | mdpi.com |

| Michael Addition | Malononitrile derivatives, Enamines | C5 position of the dihydropyridine ring | High | mdpi.com |

Stereoselectivity is of paramount importance in the functionalization of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate due to the chiral center at the C4 position of the dihydropyridine ring. As this compound is typically synthesized as a racemate, stereoselective reactions can be employed to either resolve the enantiomers or to introduce new stereocenters in a controlled manner.

Enantioselective synthesis of 1,4-dihydropyridines is a well-established field, often employing chiral auxiliaries or catalysts. mdpi.comrsu.lv For a pre-existing racemic mixture of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, enzyme-catalyzed kinetic resolution represents a powerful strategy. rsu.lv In this approach, an enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted and thus allowing for their separation. Lipases, for instance, can selectively hydrolyze the ester group of one enantiomer at a much faster rate than the other. researchgate.net

Furthermore, diastereoselective reactions can be performed on the racemic mixture. By introducing a chiral reagent, two diastereomeric products can be formed, which can then be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target compound. Organocatalytic methods have also emerged as a powerful tool for the asymmetric synthesis of 1,4-dihydropyridines, offering high enantioselectivities under mild reaction conditions. rsc.orgresearchgate.net

The following table presents data from stereoselective syntheses of chiral 1,4-dihydropyridine derivatives, highlighting the high levels of stereocontrol achievable.

| Reaction Type | Catalyst/Auxiliary | Diastereomeric/Enantiomeric Excess | Reference |

| Organocatalytic Michael Addition | Bis-cinchona catalyst | Moderate enantioselectivity | mdpi.com |

| Asymmetric Radical Conjugate Addition | Chiral-at-metal cobalt catalyst | High enantioselectivity | mdpi.com |

| Diastereoselective Aryllithium Addition | Chiral oxazoline (B21484) auxiliary | 78-90% de | ic.ac.uk |

| Organocatalytic Dearomatization | Isothiourea catalyst (R)-BTM | up to 98:2 er | rsc.org |

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Through molecular orbital analysis, it is possible to map the electron distribution and identify regions susceptible to chemical reactions.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized geometry and ground state properties of molecules. For compounds like Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, DFT calculations, often utilizing functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are performed to predict geometric parameters. scielo.org.mx These calculations provide data on bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional conformation.

The optimized geometric parameters are crucial for understanding the molecule's spatial arrangement and steric factors. While specific experimental data for this exact molecule is not detailed in the provided sources, DFT provides a reliable theoretical framework for its structural characterization. researchgate.net

Table 1: Exemplar Optimized Geometrical Parameters from DFT Calculations

| Parameter | Bond/Angle | Theoretical Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| C=O | ~1.21 Å | |

| C-O (ester) | ~1.36 Å | |

| C-N (pyridine) | ~1.34 Å | |

| Bond Angle | C-C-F | ~118° |

| O=C-O | ~123° | |

| C-N-C (pyridine) | ~117° | |

| Dihedral Angle | Phenyl-Pyridine | Varies with conformer |

Note: The values in this table are representative examples of what DFT calculations would yield for similar molecular fragments and are for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. acadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acadpubl.euresearchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net FMO analysis for Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate would involve calculating the energies of these orbitals and mapping their electron density distributions. The HOMO is often localized on the electron-rich pyridine (B92270) and fluorophenyl rings, while the LUMO may be distributed over the electron-deficient ester group and pyridine ring, indicating the likely sites for nucleophilic and electrophilic attack, respectively. acadpubl.eu

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's electron-accepting ability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other chemical species. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color spectrum to denote different charge regions. researchgate.net Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas usually represent neutral or weakly charged regions. researchgate.net

For Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, an MEP map would likely show negative potential (red) around the electronegative oxygen atoms of the ester group and the nitrogen atom of the pyridine ring, identifying them as sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those on the methyl groups. researchgate.net This analysis provides a visual guide to the molecule's reactivity and intermolecular interaction sites. uni-muenchen.de

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these different arrangements and determine their relative stabilities.

Conformational analysis involves exploring the potential energy surface (PES) of a molecule to identify all possible stable conformations (conformers) and the transition states that connect them. researchgate.netrsc.org This is often done by systematically rotating specific dihedral angles (torsion angles) and calculating the corresponding energy at each step. researchgate.netmendeley.com For Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, key rotatable bonds include the one connecting the fluorophenyl ring to the pyridine ring and the bonds within the methyl ester group.

A PES scan reveals energy minima, which correspond to stable conformers, and energy maxima, which represent the energy barriers for conversion between these conformers. This exploration is crucial for understanding the molecule's flexibility and the preferred spatial arrangement of its constituent parts, which can influence its biological activity and physical properties. researchgate.net

From the potential energy surface exploration, multiple conformers corresponding to local energy minima can be identified. The relative stability of these different conformers is determined by their calculated energies; the conformer with the lowest energy is the most stable and, therefore, the most likely to be populated at equilibrium. researchgate.netresearchgate.net Factors influencing stability include steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions.

Molecular dynamics (MD) simulations can further investigate the stability and dynamic behavior of these conformers over time. nih.govresearchgate.net By simulating the motion of atoms and molecules, MD provides insights into how the molecule behaves in a dynamic environment, such as in solution, and confirms the stability of the lowest-energy conformations identified through PES scans.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

Reactivity Predictions and Mechanistic Modeling

Computational chemistry offers powerful tools to predict the reactivity of a molecule and to model the pathways of chemical reactions. For a compound like Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, these studies would provide invaluable insights into its chemical behavior.

The prediction of nucleophilic and electrophilic sites within a molecule is fundamental to understanding its reactivity. This is often achieved through the calculation of the Molecular Electrostatic Potential (MEP) and the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map that illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) are indicative of electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, an MEP analysis would likely reveal the following:

Nucleophilic Sites: The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group would be expected to be the primary nucleophilic centers due to the presence of lone pairs of electrons.

Electrophilic Sites: The carbonyl carbon of the ester group and the carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing nitrogen atom, would likely be the main electrophilic centers.

Frontier Molecular Orbitals (FMOs): The distribution of the HOMO and LUMO provides further insight into the molecule's reactivity.

HOMO: The HOMO represents the orbital from which an electron is most likely to be donated in a reaction with an electrophile. For the target molecule, the HOMO would likely be localized on the pyridine ring and the non-bonding orbitals of the oxygen atoms.

LUMO: The LUMO is the orbital that is most likely to accept an electron in a reaction with a nucleophile. The LUMO would be expected to be distributed over the pyridine ring and the carbonyl group of the ester.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity. A smaller gap generally implies higher reactivity.

Hypothetical Reactivity Descriptor Data for Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

| Descriptor | Hypothetical Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital available to donate electrons. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest unoccupied molecular orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Electronegativity (χ) | 3.85 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Indicates resistance to change in electron distribution; a higher value suggests lower reactivity. |

Note: The values in this table are hypothetical and serve as an illustration of the types of data generated in computational reactivity studies.

Theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to model reaction mechanisms and rationalize the observed selectivity (chemo-, regio-, and stereoselectivity). By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed.

For a reaction involving Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, such as its synthesis or a subsequent transformation, computational modeling could:

Identify the most favorable reaction pathway: By comparing the activation energies of different possible routes, the most likely mechanism can be determined.

Explain regioselectivity: For reactions where attack can occur at multiple sites, the calculated activation barriers for each possibility would explain why one product is formed preferentially. For instance, in an electrophilic aromatic substitution on the fluorophenyl ring, calculations could predict whether the ortho, meta, or para position (relative to the pyridine ring) is most reactive.

Elucidate the role of catalysts: The mechanism of catalytic reactions can be modeled to understand how a catalyst lowers the activation energy and influences the reaction outcome.

Quantitative Structure-Property Relationship (QSPR) Modeling Development (Theoretical Basis)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. The fundamental principle of QSPR is that the properties of a chemical compound are determined by its molecular structure.

The development of a QSPR model involves several key steps:

Dataset Selection: A diverse set of molecules with known experimental values for the property of interest is compiled.

Molecular Descriptor Calculation: For each molecule in the dataset, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Constitutional descriptors: Simple counts of atoms, bonds, rings, etc.

Variable Selection: From the large pool of calculated descriptors, a subset that is most relevant to the property being modeled is selected using statistical methods to avoid overfitting.

Model Building: A mathematical model is constructed to correlate the selected descriptors with the experimental property. Common modeling techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN).

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, a QSPR model could be developed to predict various properties, such as its solubility, boiling point, or chromatographic retention time, based on its calculated molecular descriptors. This would require a dataset of related compounds with experimentally determined values for these properties. The theoretical basis of such a model lies in the hypothesis that the variation in these properties across the dataset can be explained by variations in their molecular structures, as captured by the descriptors.

Table of Compound Names

| Compound Name |

|---|

In-Depth Analysis of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate Remains Elusive Due to Lack of Publicly Available Research Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available research on the specific chemical compound Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate. While the compound is listed by some chemical suppliers with the CAS Number 122252-67-9, detailed experimental data pertaining to its advanced spectroscopic and structural characterization are not found in accessible publications or repositories.

This absence of information prevents a detailed discussion and analysis as outlined in the requested article structure. Methodologies such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are fundamental to understanding the precise three-dimensional structure, connectivity, and solid-state arrangement of a molecule. However, no specific studies detailing these analyses for Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate could be retrieved.

Consequently, the creation of data tables for NMR chemical shifts (¹H, ¹³C, ¹⁹F, ¹⁵N), coupling constants, or crystallographic parameters including bond lengths, bond angles, and details of intermolecular interactions is not possible. The requested exploration of multi-dimensional NMR techniques (COSY, HMQC, HMBC, NOESY/ROESY), solid-state NMR for polymorphism, determination of molecular geometry, and analysis of crystal packing is contingent on the existence of primary research data which appears to be unavailable at this time.

While general principles of these analytical techniques can be described, applying them specifically to Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate without experimental results would be speculative and would not meet the required standards of scientific accuracy. Further research and publication of the characterization of this compound are needed before a detailed scientific article can be composed.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive method for probing the molecular structure of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate. These techniques are based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR absorption spectrum. Raman spectroscopy, conversely, involves inelastic scattering of monochromatic light (usually from a laser), where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. Together, they offer complementary information for a comprehensive structural analysis.

Characteristic Absorption Bands and Their Assignment

The vibrational spectrum of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate is complex, but specific bands can be assigned to the vibrations of its distinct functional groups: the 4-fluorophenyl ring, the substituted pyridine (B92270) (nicotinate) core, and the methyl ester moiety. The assignment of these bands is typically based on established group frequency data and supported by theoretical calculations using methods like Density Functional Theory (DFT). jocpr.com

Key vibrational modes and their expected spectral regions are detailed below:

Aromatic and Alkyl C-H Stretching: The region above 3000 cm⁻¹ is characteristic of C-H stretching vibrations. Aromatic C-H stretches from both the fluorophenyl and pyridine rings are expected to appear as weaker bands in the 3100-3000 cm⁻¹ range. In contrast, the asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups attached to the pyridine ring and in the ester functionality will produce stronger absorptions in the 3000-2850 cm⁻¹ region.

Carbonyl (C=O) Stretching: One of the most intense and easily identifiable bands in the IR spectrum is due to the C=O stretching vibration of the methyl ester group. For aromatic esters like this, this strong absorption is typically observed in the 1730-1715 cm⁻¹ region. Its precise position can be influenced by conjugation with the pyridine ring.

Aromatic Ring Vibrations (C=C and C=N Stretching): The stretching vibrations within the aromatic systems of the pyridine and fluorophenyl rings give rise to a series of characteristic bands, often of medium to strong intensity, in the 1610-1450 cm⁻¹ region. These bands are useful for confirming the presence of the aromatic framework.

Methyl (CH₃) Bending: The asymmetric and symmetric bending (deformation) vibrations of the methyl groups result in absorptions around 1465 cm⁻¹ and 1380 cm⁻¹, respectively.

Ester C-O Stretching: The ester group displays two characteristic C-O stretching vibrations. The asymmetric stretch (Ar-CO-O) typically appears as a strong band between 1300-1200 cm⁻¹, while the symmetric stretch (O-CH₃) is found in the 1150-1000 cm⁻¹ range.

Carbon-Fluorine (C-F) Stretching: The C-F bond provides a key diagnostic band. The stretching vibration for an aryl fluoride (B91410) is typically very strong and located in the 1250-1100 cm⁻¹ region.

Ring Bending and Out-of-Plane (OOP) Vibrations: The region below 1000 cm⁻¹, often called the fingerprint region, contains numerous bands corresponding to C-H out-of-plane bending and ring puckering or deformation modes. The specific pattern of C-H OOP bands between 900-675 cm⁻¹ is highly characteristic of the substitution pattern on the aromatic rings. For the 1,4-disubstituted fluorophenyl ring, a strong band is expected around 850-800 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Aromatic C-H Stretch | Pyridine & Fluorophenyl Rings | 3100 - 3000 | Weak to Medium | Medium |

| Alkyl C-H Stretch | Methyl (CH₃) Groups | 3000 - 2850 | Medium to Strong | Medium |

| C=O Stretch | Methyl Ester | 1730 - 1715 | Very Strong | Weak |

| Aromatic C=C / C=N Stretch | Pyridine & Fluorophenyl Rings | 1610 - 1450 | Medium to Strong | Strong |

| Asymmetric CH₃ Bend | Methyl (CH₃) Groups | ~1465 | Medium | Medium |

| Symmetric CH₃ Bend | Methyl (CH₃) Groups | ~1380 | Medium | Medium |

| Asymmetric C-O-C Stretch | Methyl Ester | 1300 - 1200 | Strong | Weak |

| C-F Stretch | Fluorophenyl Ring | 1250 - 1100 | Very Strong | Weak |

| Aromatic C-H OOP Bend | Fluorophenyl Ring (1,4-sub) | 850 - 800 | Strong | Weak |

Conformational Dynamics via Vibrational Modes (Theoretical and Experimental)

The primary source of conformational flexibility in Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate is the rotation around the single bond connecting the fluorophenyl group to the pyridine ring. This rotation defines the dihedral angle between the planes of the two aromatic rings. Due to steric hindrance between the ortho-hydrogens of the fluorophenyl ring and the substituents on the pyridine ring, a completely planar conformation is energetically unfavorable. Consequently, the molecule adopts a twisted conformation in its ground state.

Vibrational spectroscopy, in conjunction with theoretical calculations, is a valuable tool for studying these conformational dynamics. researchgate.netnih.gov

Theoretical Approach: Computational methods, particularly DFT, can be employed to calculate the potential energy surface (PES) as a function of the inter-ring dihedral angle. nih.gov Such calculations can identify the minimum energy conformation (the most stable structure) and the energy barriers to rotation. This provides a detailed picture of the molecule's conformational landscape.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. For a molecule like Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, advanced MS techniques provide definitive structural information.

Elucidation of Fragmentation Mechanisms

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a high-energy molecular ion (M⁺•), which then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. The fragmentation pathway for Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate can be predicted based on the known fragmentation of its constituent parts, such as methyl nicotinate (B505614) and 4-phenylpyridine. nist.govmassbank.eu

The molecular ion (M⁺•) of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate would have an m/z corresponding to its molecular weight. Key fragmentation pathways would likely include:

Loss of a Methoxy (B1213986) Radical: A very common initial fragmentation for methyl esters is the alpha-cleavage leading to the loss of the methoxy radical (•OCH₃, 31 Da). This results in the formation of a stable acylium cation, which would be observed as a prominent peak at [M-31]⁺.

Loss of the Ester Group: Subsequent loss of carbon monoxide (CO, 28 Da) from the [M-31]⁺ ion is a possible next step. Alternatively, the entire methoxycarbonyl radical (•COOCH₃, 59 Da) could be cleaved from the molecular ion, yielding a peak at [M-59]⁺.

Cleavage of Methyl Groups: Loss of a methyl radical (•CH₃, 15 Da) from the pyridine ring is another likely fragmentation, leading to a peak at [M-15]⁺. This is often seen in molecules with methyl-substituted aromatic rings. nih.gov

Ring Fragmentation: The aromatic rings themselves can undergo cleavage. The pyridine ring may fragment through the loss of neutral molecules like HCN, while the bond connecting the two rings can also cleave, leading to ions corresponding to the fluorophenyl cation or the dimethylnicotinate cation.

| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Fragment Ion (m/z) | Plausible Structure of Fragment Ion |

|---|---|---|---|---|

| [M]⁺• | •CH₃ | 15 | [M-15]⁺ | Loss of a methyl radical from the pyridine ring |

| [M]⁺• | •OCH₃ | 31 | [M-31]⁺ | Acylium ion formed by loss of methoxy radical |

| [M-31]⁺ | CO | 28 | [M-59]⁺ | Ion formed after subsequent loss of CO |

| [M]⁺• | •COOCH₃ | 59 | [M-59]⁺ | Ion formed by loss of the entire ester group |

High-Resolution Mass Spectrometry for Exact Mass Determination

While standard mass spectrometry provides integer mass-to-charge ratios, high-resolution mass spectrometry (HRMS) can measure the m/z value to three or four decimal places. longdom.orgsemanticscholar.org This high precision is critical for unambiguously determining the elemental formula of a compound.

For Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, the molecular formula is C₁₅H₁₄FNO₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high precision.

Calculated Exact Mass: 259.1009 Da

An HRMS instrument would be able to experimentally measure the mass of the molecular ion and confirm it matches this theoretical value, typically with an error of less than 5 parts per million (ppm). This capability allows for the confident differentiation of the target compound from other molecules that may have the same nominal (integer) mass but a different elemental composition. mdpi.com Therefore, HRMS is an indispensable tool for confirming the identity of newly synthesized compounds and for analyzing complex mixtures.

Structure Reactivity Relationships and Intrinsic Chemical Properties Theoretical Framework

Influence of Substituent Effects on Chemical Reactivity (e.g., the Fluorine Atom's Role)

The reactivity of the pyridine (B92270) ring is modulated by the electronic contributions of its substituents. Each group exerts inductive and/or resonance effects, which either donate or withdraw electron density from the aromatic system.

4-Fluorophenyl Group : The fluorine atom, due to its high electronegativity, exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring, and consequently on the attached pyridine ring. While halogens can also exhibit a weaker electron-donating resonance effect (+R) via their lone pairs, the inductive effect is generally dominant for fluorine. nih.govmdpi.com This withdrawal of electron density makes the pyridine ring more electron-deficient.

2,6-Dimethyl Groups : The two methyl groups at the ortho-positions relative to the nitrogen are electron-donating. They exert a positive inductive effect (+I) and also contribute electron density through hyperconjugation. nih.gov This effect increases the electron density on the pyridine ring, partially counteracting the withdrawing effects of the other substituents.

Methyl Nicotinate (B505614) Group : The methyl ester group at the 3-position is a meta-director and is strongly electron-withdrawing through both a negative inductive effect (-I) and a negative resonance effect (-R). This significantly lowers the electron density of the pyridine ring.

The net effect is a pyridine ring that is generally electron-deficient, influencing its susceptibility to various chemical transformations. uoanbar.edu.iq

Electronic and Steric Factors Governing Chemical Transformations

Chemical reactions involving Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate are governed by a combination of the electronic landscape established by its substituents and the physical hindrance imposed by their size.

Steric Factors: The two methyl groups at positions 2 and 6 play a crucial role in sterically shielding the adjacent nitrogen atom and the ester group. nih.gov This steric hindrance can impede the approach of bulky reagents to these sites, potentially influencing the regioselectivity of reactions. The large 4-fluorophenyl group at the 4-position can also restrict the conformational freedom of the molecule and influence the accessibility of that face of the pyridine ring.

Table 1: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| 4-Fluorophenyl | 4 | Electron-withdrawing (-I > +R) | High |

| Methyl | 2, 6 | Electron-donating (+I, Hyperconjugation) | Moderate |

| Methyl Ester (-COOCH₃) | 3 | Electron-withdrawing (-I, -R) | Moderate |

Theoretical Studies on Acid-Base Properties in Non-Aqueous Solvents

In non-aqueous solvents, the basicity (expressed as pKa of the conjugate acid) can vary significantly depending on the solvent's properties. researchgate.net

In aprotic protophobic solvents (e.g., acetonitrile, nitrobenzene), the basicity is primarily governed by the intrinsic electronic properties of the molecule.

In aprotic protophilic solvents (e.g., DMSO, DMF), the solvent can accept hydrogen bonds from the protonated pyridinium (B92312) ion, stabilizing it and thus increasing the apparent basicity of the parent molecule.

In amphiprotic solvents (e.g., methanol), the solvent can both donate and accept hydrogen bonds, leading to complex solvation effects. researchgate.net

While specific computational studies on the pKa of this exact molecule are not widely available, theoretical models based on substituted pyridines suggest that it would be a very weak base due to the dominance of the electron-withdrawing groups. acs.org

Redox Chemistry of the Nicotinate Core (Theoretical/Mechanistic)

The redox chemistry of the nicotinate core is intrinsically linked to its corresponding 1,4-dihydropyridine (B1200194) (DHP) form. The aromatic pyridine ring represents the oxidized state, while the DHP is the reduced state. This pair is analogous to the NAD+/NADH redox couple crucial in biological systems. researchgate.net

Oxidation (Dihydropyridine → Pyridine): The conversion of the corresponding 1,4-dihydropyridine precursor to the final nicotinate product is an oxidation reaction. Theoretical studies on similar DHP systems suggest that this aromatization can proceed through different mechanisms depending on the oxidant and reaction conditions. researchgate.net A common pathway involves the transfer of a hydride equivalent (H⁻). This may occur as a single, concerted step or via a stepwise process involving an initial single-electron transfer (SET) to form a radical cation, followed by proton loss and a second electron transfer. rsc.orgnih.gov The presence of electron-withdrawing groups, such as the 4-fluorophenyl and ester functions, generally increases the oxidation potential, making the DHP more difficult to oxidize. mdpi.com

Reduction (Pyridine → Dihydropyridine): The reduction of the nicotinate ring to a dihydropyridine (B1217469) is theoretically more challenging due to the stability of the aromatic system. This transformation would require a potent reducing agent capable of delivering a hydride or a sequence of electron and proton transfers. The regioselectivity of such a reduction would be influenced by the electronic landscape, with the electron-deficient positions being more susceptible to initial nucleophilic attack by a hydride.

Table 2: Theoretical Redox Properties

| Process | Reactant Core | Product Core | Theoretical Mechanism | Influence of Substituents |

|---|---|---|---|---|

| Oxidation | 1,4-Dihydropyridine | Pyridine (Nicotinate) | Stepwise (SET, H⁺, SET) or Concerted (H⁻ transfer) | Electron-withdrawing groups increase oxidation potential. |

| Reduction | Pyridine (Nicotinate) | 1,4-Dihydropyridine | Hydride transfer or sequential e⁻/H⁺ transfers | Electron-withdrawing groups facilitate reduction. |

Future Directions and Perspectives in Academic Chemical Research

Potential for Integration into Novel Synthetic Methodologies

The synthesis of functionalized pyridines is a cornerstone of organic chemistry, with ongoing efforts to develop more efficient and environmentally benign methods. researchgate.net The core structure of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate can serve as a platform for developing and showcasing novel synthetic strategies.

Future research could focus on:

Multicomponent Reactions (MCRs): The development of one-pot, multicomponent reactions to assemble the substituted pyridine (B92270) core could offer significant advantages in terms of atom economy and procedural simplicity. researchgate.netresearchgate.net Investigating novel combinations of starting materials to yield this specific scaffold or its analogs would be a valuable contribution.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring or the phenyl group represents a powerful and modern approach to creating derivatives. nih.gov Exploring transition-metal catalyzed or metal-free C-H activation to introduce new functional groups could lead to a diverse library of related compounds with potentially unique properties. nih.gov

Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes.

| Synthetic Methodology | Potential Advantages | Relevant Research Area |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures | Green Chemistry, Synthetic Efficiency |

| C-H Functionalization | Access to novel derivatives, increased molecular complexity | Catalysis, Organic Synthesis |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability | Process Chemistry, Chemical Engineering |

Exploration of Hybrid Material Systems (Non-Biological Applications)

Pyridine and its derivatives are known to be valuable components in the development of functional materials due to their electronic properties and coordination capabilities. elsevier.com The specific substitutions on Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate could be leveraged for applications in materials science.

Potential areas of exploration include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom in the pyridine ring and the oxygen atoms of the ester group could act as coordination sites for metal ions, leading to the formation of novel coordination polymers or MOFs. These materials could have applications in gas storage, catalysis, or sensing.

Organic Electronics: The aromatic and electron-deficient nature of the pyridine ring, combined with the fluorinated phenyl group, suggests potential for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Polymer Science: The compound could be functionalized to act as a monomer for polymerization, leading to new polymers with tailored thermal, optical, or electronic properties. elsevier.com

Advancements in Computational Methodologies for Compound Prediction and Design

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the design of new compounds with desired characteristics. nih.gov Applying these methods to Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate and its potential derivatives could accelerate research and development.

Future computational studies could involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict molecular properties such as electronic structure, reactivity, and spectroscopic signatures. This can aid in understanding the compound's behavior and in designing new derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of the compound, which is particularly relevant for understanding its behavior in condensed phases or within material systems.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a library of derivatives is synthesized and their properties are measured, QSAR models can be developed to correlate chemical structure with activity, enabling the predictive design of new compounds with enhanced properties.

| Computational Method | Predicted Properties | Application in Research |

| Quantum Chemical Calculations | Electronic structure, reactivity, spectroscopic data | Understanding fundamental properties, guiding synthesis |

| Molecular Dynamics Simulations | Conformational dynamics, intermolecular interactions | Predicting behavior in materials and solutions |

| QSAR Studies | Correlation of structure with activity/properties | Predictive design of new compounds |

Unexplored Chemical Transformations and Derivatizations of the Compound

The functional groups present in Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate offer multiple handles for chemical modification, opening the door to a wide range of unexplored derivatives.

Potential derivatizations could target:

The Ester Group: Hydrolysis of the methyl ester to the corresponding carboxylic acid would provide a key intermediate for the synthesis of amides, other esters, or for use as a coordinating group in materials.

The Methyl Groups: The methyl groups on the pyridine ring could potentially be functionalized through radical reactions or by conversion to other functional groups.

The Pyridine Ring: Nucleophilic aromatic substitution reactions could potentially be employed to introduce new substituents onto the pyridine ring, although the existing substitution pattern may influence the reactivity. nih.gov

The Fluorophenyl Group: While the C-F bond is generally strong, under certain conditions, nucleophilic aromatic substitution of the fluorine atom could be possible, or further functionalization of the phenyl ring could be achieved through electrophilic aromatic substitution.

| Functional Group | Potential Transformation | Resulting Derivative |

| Methyl Ester | Hydrolysis | Carboxylic Acid |

| Methyl Ester | Transesterification | Other Esters |

| Methyl Ester | Amidation | Amides |

| Methyl Groups | Oxidation | Carboxylic Acids/Aldehydes |

| Pyridine Ring | Nucleophilic Substitution | Further Substituted Pyridines |

Q & A

Basic: How can researchers optimize Suzuki coupling conditions for synthesizing methyl nicotinate derivatives like Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate?

Methodological Answer:

To optimize Suzuki coupling for nicotinate derivatives, focus on catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), solvent systems (toluene/ethanol or DMF), and base (Na₂CO₃ or K₂CO₃). Reaction temperature (80–110°C) and molar ratios (1:1.2 aryl halide to boronic acid) significantly impact yield. For fluorophenyl substituents, ensure inert atmosphere (N₂/Ar) to prevent dehalogenation. Monitor reaction progress via TLC or HPLC. Pre-purification via column chromatography may be required before crystallization .

Basic: What HPLC parameters are critical for resolving structurally similar impurities like Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate in pharmaceutical intermediates?

Methodological Answer:

Use a C18 column (250 mm × 4.6 mm, 5 µm) with a gradient elution system:

- Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water

- Mobile Phase B: Acetonitrile

- Gradient: 40% B to 90% B over 20 min, flow rate 1.0 mL/min.

Detection at 254 nm (UV) ensures sensitivity for aromatic moieties. Adjust pH to 2.5–3.0 to enhance peak symmetry. Validate specificity using spiked impurity standards (e.g., related dichlorophenyl analogs) and confirm retention time reproducibility .

Advanced: How to resolve contradictions between experimental and predicted LogP values for fluorinated nicotinate derivatives?

Methodological Answer:

Discrepancies arise from computational models (e.g., XLogP3) underestimating fluorine’s electron-withdrawing effects. Validate experimentally via shake-flask method:

Saturate octanol and water with each other.

Dissolve compound in octanol-saturated water, partition, and quantify phases via HPLC.

Calculate LogP = log([octanol]/[water]).

For Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, compare results with quantum mechanical calculations (e.g., DFT) to refine atomic charge parameters in predictive models .

Advanced: What mechanistic pathways explain the formation of methyl nicotinate impurities during pharmaceutical synthesis?

Methodological Answer:

Impurities like methyl dichlorophenyl analogs (e.g., Clevidipine Impurity 8) form via:

- Incomplete esterification : Residual carboxylic acid intermediates due to suboptimal methanol/H⁺ ratios.

- Cross-contamination : Residual boronic acids from Suzuki coupling (e.g., 2,3-dichlorophenylboronic acid).

- Oxidative side reactions : Uncontrolled O₂ exposure during storage, leading to hydroxylated byproducts.

Mitigate via in-process controls (IPC), such as mid-reaction quenching and LC-MS monitoring of intermediates .

Basic: How to design stability studies for fluorophenyl-substituted nicotinate esters under varying storage conditions?

Methodological Answer:

Design accelerated stability studies per ICH Q1A guidelines:

- Conditions : 40°C/75% RH (long-term), 60°C (accelerated), and light exposure (ICH Q1B).

- Analytical endpoints : HPLC purity, degradation products (e.g., hydrolyzed carboxylic acid).

- Storage : Use amber vials at –20°C to prevent photodegradation and hydrolysis, as recommended for structurally related esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.